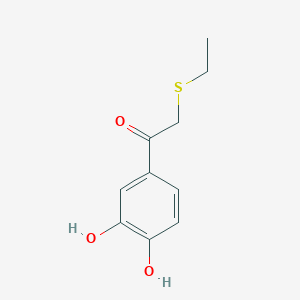
1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one is an organic compound with a unique structure that includes both phenolic and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Alkylated thioether derivatives.
Applications De Recherche Scientifique
1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyacetophenone: Similar structure but lacks the thioether group.
4-Acetylpyrocatechol: Contains a similar phenolic structure but with different substituents.
Uniqueness
1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one is unique due to the presence of both phenolic and thioether groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C10H12O3S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C10H12O3S/c1-2-14-6-10(13)7-3-4-8(11)9(12)5-7/h3-5,11-12H,2,6H2,1H3 |
Clé InChI |
KJUDPLNYCGDQDS-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=O)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
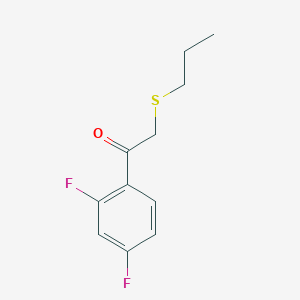
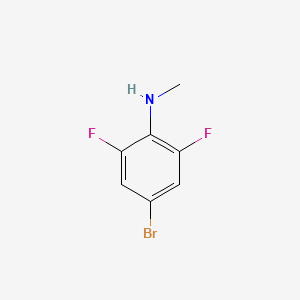
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
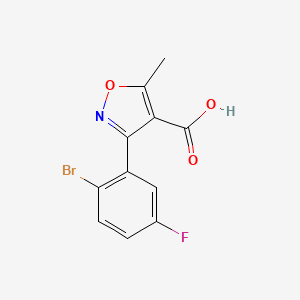
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
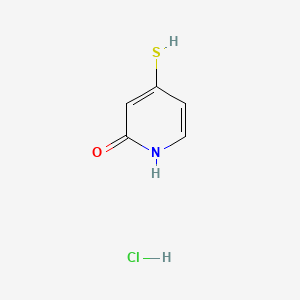
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)

![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)

